6,7-dibromo-4-methoxy-1H-indole
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Description
6,7-dibromo-4-methoxy-1H-indole is a chemical compound with the molecular formula C9H7Br2NO . It is a yellow solid and has a molecular weight of 304.97 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 .Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 304.97 g/mol .Scientific Research Applications
Indole Synthesis and Classification
The synthesis of indole derivatives, including 6,7-dibromo-4-methoxy-1H-indole, is a significant area of research due to the wide range of biological activities these compounds exhibit. A comprehensive review categorizes the methodologies for indole synthesis, highlighting the diverse strategies employed to create this core structure, which is foundational in medicinal chemistry and drug development (Taber & Tirunahari, 2011).
Umpolung Strategy for Indole Functionalization
Innovations in the C2-functionalization of indole via umpolung, a technique for polarity inversion, underscore its significance in enhancing the reactivity of indole derivatives toward nucleophilic substitution. This approach is pivotal for synthesizing bioactive indole derivatives with potential pharmaceutical applications, illustrating the adaptability and utility of indole scaffolds in creating compounds with enhanced biological activity (Deka, Deb, & Baruah, 2020).
Pharmacokinetics and Hepatic Protection Roles
The pharmacokinetics of indole derivatives, including their roles in hepatic protection, are extensively studied. Indole-3-carbinol (I3C) and its derivatives, for example, show protective effects against chronic liver diseases, highlighting the therapeutic potential of indole derivatives in treating liver conditions (Wang et al., 2016).
Indole Alkaloids in Pharmacology
Plant-based indole alkaloids possess a rich spectrum of pharmacological activities. A review summarizing the pharmacological potential of these compounds emphasizes their role in discovering new lead compounds for various therapeutic applications, demonstrating the indole nucleus's significance in contributing to pharmacological activities (Omar et al., 2021).
Gut-Bacteria-Derived Indole Derivatives
The study of gut-bacteria-derived indole and its derivatives reveals their significant impact on intestinal and liver diseases. By influencing intestinal homeostasis and liver metabolism, indole derivatives from intestinal microorganisms present promising therapeutic prospects, further underlining the diverse applications of indole derivatives in addressing health issues (Li et al., 2021).
Properties
IUPAC Name |
6,7-dibromo-4-methoxy-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQKKHLJQVITE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CN2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438346 |
Source
|
Record name | 6,7-dibromo-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158920-11-7 |
Source
|
Record name | 6,7-dibromo-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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